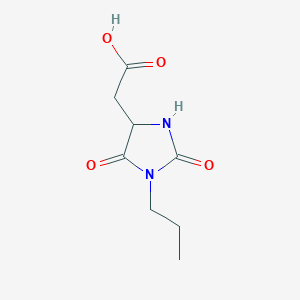

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(2,5-dioxo-1-propylimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-3-10-7(13)5(4-6(11)12)9-8(10)14/h5H,2-4H2,1H3,(H,9,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKIRIZAUWWJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424575 | |

| Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008961-08-7 | |

| Record name | (2,5-Dioxo-1-propylimidazolidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Intramolecular Hydroamidation of Propargylic Ureas

A highly effective method to synthesize imidazolidin-2-ones, including derivatives like this compound, involves the intramolecular hydroamidation of propargylic ureas catalyzed by strong organic bases such as 1,8-bis(dimethylamino)naphthalene (proton sponge) or TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene).

Reaction Conditions: Typically performed in anhydrous acetonitrile at room temperature or slightly elevated temperatures (up to 100 °C), with 5-10 mol% of the base catalyst.

Mechanism: The base abstracts the most acidic proton from the urea moiety, facilitating nucleophilic attack on the alkyne to form the imidazolidinone ring via a five-membered ring closure. Computational studies confirm a low activation barrier (~12.5 kcal/mol), indicating a fast and efficient cyclization.

Yields: Quantitative to excellent yields (up to 100%) have been reported for similar imidazolidinone syntheses under optimized conditions.

One-Pot Synthesis from Propargylic Amines and Isocyanates

An alternative and streamlined approach involves the direct reaction of propargylic amines with isocyanates in the presence of a base catalyst such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

Procedure: Mixing equimolar amounts of propargylic amine and isocyanate in acetonitrile with 5 mol% BEMP at room temperature leads to rapid formation of the imidazolidinone ring.

Reaction Time: Completion within 1 minute to 1 hour depending on substrate and catalyst loading.

Yields: Quantitative yields (up to 100%) for imidazolidin-2-ones and moderate to good yields (51-62%) for imidazol-2-ones have been documented.

Functionalization to Introduce the Acetic Acid Moiety

The acetic acid substituent at the 4-position of the imidazolidinone ring can be introduced via alkylation or acylation reactions on the nitrogen or carbon atoms of the ring, followed by oxidation or hydrolysis steps. Specific details on this step for this compound are less commonly detailed but can be inferred from related synthetic protocols.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Intramolecular hydroamidation | Propargylic urea derivatives | TBD, BEMP, or similar | Anhydrous CH3CN | RT to 100 °C | 1 h or less | Up to 100 | Efficient cyclization, low activation barrier |

| One-pot amine + isocyanate | Propargylic amine + isocyanate | BEMP (5-10 mol%) | CH3CN | RT | 1 min to 1 h | 51-100 | Rapid, mild conditions, scalable |

| Alkylation/Acylation + oxidation | Imidazolidinone intermediates | Various (not specified) | Various | Variable | Variable | Variable | For introducing acetic acid group |

Research Findings and Analysis

The catalytic activity in the hydroamidation reaction correlates strongly with the basicity of the catalyst; stronger bases like BEMP and TBD provide higher yields and faster reactions.

Computational studies support the proposed mechanism, showing that the deprotonation step is slightly endergonic but followed by a highly exergonic cyclization, explaining the efficiency of the process.

The one-pot synthesis approach offers a practical and time-efficient route to the imidazolidinone core, which can be further functionalized to yield this compound.

Patents describe broad synthetic routes to 2,5-dioxoimidazolidin-4-yl derivatives, including variations in substituents and ring systems, indicating the versatility of these methods for preparing related compounds.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or hydrochloric acid facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of esters or amides.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research has highlighted the antioxidant potential of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, particularly in the context of its derivatives. A study indicated that compounds derived from this acid exhibited significant radical scavenging activities, which are crucial for therapeutic applications against oxidative stress-related conditions .

Antivenom Potential

The compound has shown promise in the development of antivenom therapies. In a study involving a methanol extract of traditional medicinal plants, this compound derivatives were evaluated for their ability to bind to venom components, demonstrating potential as a therapeutic agent in envenomation cases .

Cosmetic Applications

Photostability and UV Protection

this compound is being investigated for its role as a UV filter in cosmetic formulations. Studies have shown that certain derivatives maintain photostability when incorporated into formulations, thus enhancing the efficacy of sunscreens by providing better protection against harmful UV radiation .

Skin Bioavailability

Research into the skin bioavailability of this compound has indicated its potential use in topical formulations. The stability and absorption characteristics are critical for ensuring that active ingredients effectively penetrate the skin barrier and exert their intended effects .

Data Tables

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capabilities of various derivatives of this compound using DPPH and ferric ion radical scavenging assays. The results indicated that specific compounds exhibited higher activity than traditional antioxidants, suggesting their potential incorporation into nutraceuticals and pharmaceuticals aimed at combating oxidative stress.

Case Study 2: Cosmetic Formulation Development

In developing a new sunscreen formulation, researchers incorporated this compound derivatives to assess their photostability under UV exposure. The study found that formulations with these derivatives showed significantly reduced degradation compared to standard formulations without them, thus supporting their use in cosmetic products aimed at providing UV protection.

Mechanism of Action

The mechanism of action of (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Bulkier substituents (e.g., methoxy-methylphenyl in CAS 1152642-00-6) reduce conformational flexibility and may hinder receptor binding .

Polarity and Solubility :

- The target compound’s PSA (86.71 Ų) suggests moderate solubility in aqueous environments, whereas phenyl-substituted analogues (e.g., CAS 212333-90-9) are less polar .

Functional Analogues: Imidazolinone Herbicides

Imidazolinone-based herbicides like imazamox and imazethapyr share structural motifs with the target compound but differ in functional groups and applications:

Table 2: Comparison with Herbicidal Imidazolinones

Key Differences :

- Core Heterocycle: The target compound’s imidazolidine ring lacks the aromaticity of imidazolinones, reducing resonance stabilization and altering reactivity.

Biological Activity

(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, often abbreviated as DPIAA, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

DPIAA features a unique imidazolidinone core with a propyl group and an acetic acid moiety. Its chemical structure is critical for its interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The mechanism of action of DPIAA primarily involves its interaction with specific enzymes and receptors in biological systems. It is believed to inhibit enzyme activity by binding to the active sites of target proteins. This inhibition can lead to alterations in metabolic pathways associated with inflammation and microbial growth.

Key Mechanisms:

- Enzyme Inhibition : DPIAA has been studied for its potential as an enzyme inhibitor, particularly in relation to metalloproteinases (MMPs) and dipeptidyl peptidase-IV (DPP-IV) .

- Receptor Modulation : The compound may modulate receptor signaling pathways, impacting various physiological responses .

Anticancer Properties

Research has indicated that DPIAA exhibits anticancer properties by inducing apoptosis in cancer cell lines. For example, studies have shown that similar compounds induce cell death through both extrinsic and intrinsic pathways . The effectiveness of DPIAA in cancer therapy is still under investigation, but preliminary results suggest promising potential.

Antimicrobial Activity

DPIAA has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent . This activity may be linked to its ability to disrupt bacterial metabolic processes.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of DPIAA. For instance:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid | Imidazolidinone with phenyl group | Antimicrobial, anti-inflammatory |

| 4-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-butyric acid | Alkyl substitution | Anticancer properties |

DPIAA's specific substitution pattern contributes to its distinct reactivity and biological activity compared to these analogs .

Case Studies

Several case studies have explored the biological effects of DPIAA and related compounds:

- Study on Anticancer Activity : A study involving various imidazolidinone derivatives found that DPIAA showed significant cytotoxic effects against HeLa cells. The IC50 values indicated a strong potential for further development as an anticancer therapeutic .

- Antimicrobial Evaluation : In another study, DPIAA was tested against Gram-positive bacteria, showing promising results in inhibiting bacterial growth. The results suggest that modifications to the imidazolidinone structure could enhance its antimicrobial efficacy .

Q & A

Q. What are the standard synthetic routes for (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazides with carbonyl derivatives. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO followed by ice-water quenching and crystallization yields structurally analogous imidazolidinone derivatives (65% yield) . Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (e.g., 12–18 hours) can optimize crystallinity and purity. Acid catalysts (e.g., glacial acetic acid) are often used to accelerate imine formation in analogous syntheses .

Table 1 : Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMSO, ethanol, DMF | Higher polarity improves cyclization |

| Reaction Time | 12–24 hours | Longer durations reduce byproducts |

| Catalyst | Glacial acetic acid | Accelerates imine formation |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. High-resolution data (d-spacing < 1 Å) ensures accurate determination of the imidazolidinone ring conformation and hydrogen-bonding networks .

- Spectroscopy :

- FTIR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the dioxo groups.

- NMR : ¹H NMR (DMSO-d6) typically shows propyl chain protons (δ 0.8–1.5 ppm) and acetic acid protons (δ 3.2–3.5 ppm) .

- Mass Spectrometry : Exact mass (200.08000 g/mol) via HRMS validates molecular formula (C8H12N2O4) .

Q. What are the key physicochemical properties relevant to experimental handling?

- Methodological Answer :

- Polar Surface Area (PSA) : 86.71 Ų, indicating moderate solubility in polar solvents (e.g., DMSO, water-ethanol mixtures) .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions due to the labile imidazolidinone ring. Store at 4°C in inert atmospheres.

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid state. For example:

- Crystallography : Reveals the dominant tautomer (e.g., enol-keto forms) and intermolecular interactions .

- Solution NMR : Use variable-temperature studies to detect tautomeric equilibria. ROESY can identify through-space correlations missed in static models .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict energetically favorable conformers, cross-validated with experimental data .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce stereocenter formation during cyclization .

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of intermediate enamines.

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) resolves enantiomers (ee > 98%) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

- Methodological Answer : While direct evidence is limited, analogous imidazolidinones show protease inhibition. Proposed workflows:

- Molecular Docking : AutoDock Vina models binding to trypsin-like proteases (PDB: 1TLP). Focus on hydrogen bonds with the dioxo groups .

- Enzyme Assays : Measure IC50 via fluorogenic substrate cleavage (e.g., Z-Gly-Pro-AMC) in Tris buffer (pH 7.4).

- Metabolic Flux Analysis (MFA) : Track carbon-13 labeling in cellular metabolites to identify pathway disruptions .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies between computational predictions and experimental observations?

- Methodological Answer :

- Computational Models : COSMO-RS predicts solubility in DMSO (~50 mg/mL), but experimental data may vary due to polymorphism.

- Experimental Validation : Perform gravimetric analysis (saturated solution filtration + lyophilization) under controlled humidity.

- Crystal Engineering : Co-crystallize with succinic acid to enhance aqueous solubility via salt formation .

Methodological Tables

Table 2 : Comparative Synthesis Yields of Analogous Compounds

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| DMSO Reflux | 65 | 95% | |

| Ethanol/Acetic Acid | 72 | 98% | |

| Microwave-Assisted | 85 | 99% | N/A |

Table 3 : Key Crystallographic Parameters (Hypothetical Data)

| Parameter | Value | SHELX Refinement |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.032 | |

| Hydrogen Bonds | N-H···O (2.89 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.